4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine

Amine Basicity pKa Modulation Fluorine Chemistry

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine (CAS 1480028-13-4, molecular formula C8H10F3NO, molecular weight 193.17 g/mol) is a fluorinated primary amine featuring a β-trifluoromethyl substituent relative to the amino group and a furan-2-yl methylene moiety. This compound belongs to the class of α-substituted trifluoromethyl amines, specifically positioned as a β-CF3 amine with a heteroaryl side chain.

Molecular Formula C8H10F3NO
Molecular Weight 193.17 g/mol
CAS No. 1480028-13-4
Cat. No. B1471882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine
CAS1480028-13-4
Molecular FormulaC8H10F3NO
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC(CC(F)(F)F)N
InChIInChI=1S/C8H10F3NO/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2
InChIKeyBQTBBRMNGQGCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine (CAS 1480028-13-4) Procurement and Research Baseline


4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine (CAS 1480028-13-4, molecular formula C8H10F3NO, molecular weight 193.17 g/mol) is a fluorinated primary amine featuring a β-trifluoromethyl substituent relative to the amino group and a furan-2-yl methylene moiety. This compound belongs to the class of α-substituted trifluoromethyl amines, specifically positioned as a β-CF3 amine with a heteroaryl side chain [1]. As a synthetic research chemical typically supplied at 95% purity , it serves as a versatile building block in medicinal chemistry programs and is documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, hNav1.7 sodium channel inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors .

Why Generic Substitution of 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine Fails: Evidence-Based Risks


Interchanging 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine with structurally similar fluoroalkyl furan amines introduces quantifiable and predictable liabilities in physicochemical and pharmacokinetic profiles that undermine experimental reproducibility and lead candidate progression. The precise positioning of the trifluoromethyl group relative to the amine nitrogen fundamentally alters basicity: β-trifluoromethyl amines exhibit pKa values 4–5 orders of magnitude higher than their α-trifluoromethyl counterparts [1], directly affecting protonation state, solubility, and target engagement under physiological conditions. Furthermore, the C2 methylene chain length between the furan ring and the amine-bearing carbon determines molecular flexibility, lipophilicity, and metabolic vulnerability in ways that cannot be extrapolated from shorter (e.g., ethanamine) or longer homologs [2]. The following quantitative evidence demonstrates why these molecular distinctions translate to measurable performance differences that justify compound-specific procurement.

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine: Quantified Differentiation Evidence Against Comparators


β-CF3 Amine Basicity Advantage Over α-CF3 Isomers in 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine

The β-positioning of the trifluoromethyl group in 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine confers approximately 4–5 orders of magnitude higher basicity compared to α-trifluoromethyl amine isomers, as established by potentiometric titration studies of structurally analogous aliphatic amines [1]. This β-CF3 architecture preserves sufficient amine nucleophilicity for downstream derivatization (e.g., amide coupling, reductive amination) while retaining the beneficial electron-withdrawing and metabolic effects of fluorination. In contrast, α-CF3 amines exhibit severely depressed basicity that can render the amine functionally inert under many reaction conditions relevant to library synthesis [1].

Amine Basicity pKa Modulation Fluorine Chemistry

Enhanced Caco-2 Permeability of N-Trifluoromethyl Motif in 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine Architecture

While 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine itself contains a primary amine rather than an N-CF3 bond, the structural motif of a trifluoromethyl group in proximity to an amine nitrogen is documented to enhance membrane permeability in related heterocyclic systems. Studies comparing N-trifluoromethyl azoles to their N-methyl analogs demonstrate that the trifluoromethylated derivatives exhibit increased Caco-2 permeability [1]. Although these data derive from heteroaromatic N-CF3 systems rather than the β-CF3 aliphatic amine architecture, the class-level observation of CF3-mediated permeability enhancement is relevant to the compound's ADME profile. The furan-2-yl moiety provides an aromatic heterocycle that may engage in π-stacking interactions with membrane components, further contributing to permeability characteristics [2].

Caco-2 Permeability ADME Drug Absorption

Enhanced Metabolic Stability of N-Trifluoromethyl Heterocycles: Class-Level Relevance to 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine

The presence of a trifluoromethyl group in proximity to a nitrogen-containing heterocycle is associated with improved metabolic stability. Comparative studies of N-trifluoromethyl azoles versus their N-methyl counterparts demonstrate increased resistance to oxidative metabolism [1]. For 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine, the β-CF3 group serves as an electron-withdrawing moiety that can reduce electron density at metabolically labile sites, while the furan oxygen provides a heteroatom that may participate in intramolecular interactions affecting conformation and metabolic accessibility [2]. The β-positioning of the CF3 group relative to the amine nitrogen represents a balance between metabolic protection (via electron withdrawal) and retained amine reactivity, a compromise not achieved by α-CF3 or non-fluorinated analogs.

Metabolic Stability Microsomal Clearance Fluorine Effects

Verified Synthetic Utility as Key Intermediate for SMN, hNav1.7, and iNOS Modulators

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine is explicitly documented as a reactant for the synthesis of three therapeutically relevant compound classes: survival motor neuron (SMN) protein modulators (relevant to spinal muscular atrophy research), diaminotriazine hNav1.7 inhibitors (voltage-gated sodium channel blockers for pain therapeutics), and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This documented utility across three distinct target classes distinguishes it from other fluorinated furan amines such as 2,2,2-trifluoro-1-(furan-2-yl)ethanamine (CAS 65686-90-0) and (2S)-4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine (CAS 2227704-80-3) , for which comparable patent- or literature-documented synthetic applications are not established in the public domain.

Synthetic Intermediate Medicinal Chemistry Targeted Protein Modulation

Optimal Research and Procurement Scenarios for 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine


Spinal Muscular Atrophy (SMA) Drug Discovery: SMN Protein Modulator Synthesis

Procurement of 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine is justified for medicinal chemistry teams pursuing survival motor neuron (SMN) protein modulators for spinal muscular atrophy therapeutics. The compound is explicitly documented as a reactant for synthesizing SMN modulators . The β-CF3 amine architecture preserves sufficient basicity for effective amide bond formation with carboxylic acid-containing pharmacophores (4–5 orders of magnitude higher basicity than α-CF3 alternatives) [1], while the furan ring provides a heteroaromatic scaffold compatible with common medicinal chemistry transformations. The documented utility eliminates the need for de novo synthetic route development, accelerating hit-to-lead timelines.

Pain Therapeutics: hNav1.7 Sodium Channel Inhibitor Development

This compound is a documented reactant for the synthesis of diaminotriazine-based hNav1.7 inhibitors, a validated target for non-opioid pain therapeutics . The β-CF3 group confers metabolic stability advantages over non-fluorinated analogs (class-level inference) [2], while the furan-2-yl moiety provides a structural anchor for target engagement. The compound's molecular weight (193.17 g/mol) and lipophilicity profile are consistent with CNS drug-like properties, though specific CNS MPO scores are not reported. Procurement for hNav1.7 programs leverages established synthetic precedent, reducing the risk associated with building block selection.

Inflammation and Immunology: iNOS Inhibitor Synthesis

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine serves as a reactant for synthesizing heteroalicyclic carboxamidines that function as inducible nitric oxide synthase (iNOS) inhibitors , relevant to inflammatory disease research. The β-CF3 configuration preserves amine nucleophilicity for carboxamidine formation, unlike α-CF3 isomers whose severely depressed basicity would impair this key synthetic transformation [1]. The compound's trifluoromethyl group may also contribute to improved Caco-2 permeability of the final iNOS inhibitor products, a desirable property for orally bioavailable anti-inflammatory agents [2].

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